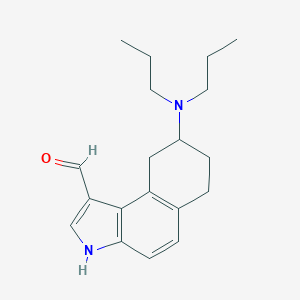
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties, including serotonergic and dopaminergic activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be further modified to introduce the dipropylamino and carbaldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid.
Reduction: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its interaction with serotonin and dopamine receptors, making it a candidate for studying neurotransmitter pathways.
Medicine: Potential therapeutic applications in treating neurological disorders due to its serotonergic and dopaminergic activity.
Industry: Possible use in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde involves its interaction with serotonin and dopamine receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and activity. The compound’s structure allows it to bind effectively to these receptors, influencing various signaling pathways involved in mood regulation, cognition, and motor control .
類似化合物との比較
Similar Compounds
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-nitrile
Uniqueness
What sets 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde apart from its similar compounds is its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for neurological research .
特性
CAS番号 |
136906-08-6 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
InChIキー |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
正規SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Key on ui other cas no. |
163562-15-0 |
同義語 |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















